Talnetant is a selective antagonist of the neurokinin-3 receptor, which is part of the tachykinin family of neuropeptides. This compound has garnered interest for its potential therapeutic applications in various disorders, particularly those related to the central nervous system and reproductive health. Talnetant operates by inhibiting the action of neurokinin B, a peptide that plays a crucial role in several physiological processes.
Talnetant was developed as part of research aimed at understanding the neurokinin-3 receptor's role in physiological and pathological processes. It has been characterized in multiple studies, highlighting its binding properties and pharmacological effects. The compound is often referenced alongside other neurokinin-3 receptor antagonists, such as osanetant and Me-talnetant, which share similar mechanisms of action but differ in their chemical structures and binding affinities.
Talnetant falls under the category of pharmaceutical compounds known as neurokinin-3 receptor antagonists. These compounds are primarily classified based on their ability to selectively bind to and inhibit the neurokinin-3 receptor without significantly affecting other related receptors, such as neurokinin-1 and neurokinin-2 receptors.
The synthesis of Talnetant involves several chemical reactions that can be categorized into distinct phases:
The synthesis typically employs techniques such as solid-phase peptide synthesis or solution-phase synthesis, utilizing protecting groups to prevent unwanted reactions during the coupling phases. High-performance liquid chromatography (HPLC) is often used for purification, ensuring that the final product meets purity standards necessary for biological testing.
Talnetant's molecular structure is characterized by a complex arrangement of atoms that allows it to interact specifically with the neurokinin-3 receptor. The compound's structure can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its pharmacological properties.
The structural data for Talnetant can be referenced from various databases, including PubChem and chemical literature. Its three-dimensional conformation has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its binding sites and interactions with the neurokinin-3 receptor.
Talnetant undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The binding affinity of Talnetant for the neurokinin-3 receptor has been quantified using radiolabeled ligand-binding assays, allowing researchers to determine its efficacy in inhibiting receptor activation by endogenous ligands like neurokinin B.
Talnetant functions by selectively blocking the neurokinin-3 receptor, thereby preventing neurokinin B from exerting its physiological effects. This blockade can lead to alterations in various signaling pathways associated with reproductive functions and pain perception.
Studies have demonstrated that Talnetant effectively inhibits neurokinin B-induced signaling in cellular models, resulting in reduced intracellular calcium mobilization and downstream effects on gene expression related to reproductive health.
Talnetant is typically characterized by its solubility profile, melting point, and stability under various conditions. It is generally soluble in organic solvents but may have limited solubility in water.
The chemical properties include stability under physiological pH conditions and resistance to enzymatic degradation, which are crucial for its effectiveness as a therapeutic agent. The compound's lipophilicity also plays a role in its absorption and distribution within biological systems.
Talnetant has potential applications in several areas:
Talnetant (SB-223,412) is a synthetic organic compound with the molecular formula C₂₅H₂₂N₂O₂ and a molar mass of 382.46 g/mol. Its core structure consists of a 3-hydroxyquinoline scaffold substituted at the 2-position with a phenyl group and at the 4-position with a carboxamide linker connected to an (S)-1-phenylpropyl chain. The stereochemical configuration is defined by a single chiral center at the benzylic carbon of the propyl side chain, conferring the (S)-enantiomer with optimal receptor binding affinity. This absolute configuration is critical for its neurokinin 3 (NK3) receptor antagonism, as confirmed by IUPAC-assigned nomenclature and crystallographic studies [1] [2] [4].
Table 1: Key Molecular Properties of Talnetant
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₂N₂O₂ |
Molar Mass | 382.46 g/mol |
Chiral Center | (S)-configuration at C1-phenylpropyl |
XLogP | 6.61 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 62.22 Ų |
Talnetant exhibits low aqueous solubility but high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL or 261 mM). It is a lipophilic compound (XLogP=6.61) with moderate membrane permeability. Solid-state talnetant is a white-to-off-white powder stable at 2–8°C but degrades under prolonged light exposure. Bioavailability studies in preclinical models (rats and dogs) revealed sustained plasma concentrations and low clearance after oral administration, attributed to its balanced lipophilicity and molecular volume. The compound’s bioavailability is further enhanced by formulated mixtures with surfactants like sodium docusate, which improve dissolution kinetics [3] [5] [7].
Talnetant belongs to the phenylquinoline carboxamide class, characterized by a quinoline core fused with phenyl substituents at C-2 and an amide group at C-4. The 3-hydroxy moiety on the quinoline ring facilitates hydrogen bonding with NK3 receptors, while the N-[(S)-1-phenylpropyl] group provides steric specificity. This structural framework places it among bioactive heterocyclic derivatives targeting G protein-coupled receptors (GPCRs), specifically tachykinin receptors [1] [5].
Talnetant acts as a competitive, brain-penetrant antagonist of the neurokinin 3 receptor (NK3R), with sub-nanomolar affinity (Ki = 1.4 nM in hNK-3-CHO cells). It inhibits neurokinin B (NKB)-induced intracellular calcium mobilization (IC50 = 6.1–16.6 nM) and inositol phosphate (IP) accumulation in NK3-expressing cells, demonstrating reversible and surmountable blockade. In guinea pigs, talnetant (1–100 mg/kg, i.p.) attenuated senktide (NK3 agonist)-induced "wet dog shaking" by >50% at 30 mg/kg, confirming target engagement in vivo [3] [7] [8].
Talnetant displays >100-fold selectivity for human NK3 over NK2 receptors and negligible affinity for NK1 (Ki >10,000 nM). This specificity arises from its unique interactions with transmembrane helices of NK3R, particularly via hydrophobic pockets accommodating the phenylquinoline group. No significant off-target binding was observed at 100+ CNS receptors, including dopamine and serotonin subtypes [1] [3] [7].
Table 2: Receptor Binding Affinity of Talnetant
Receptor Type | Ki or IC50 (nM) | Selectivity Ratio (vs. NK3) |
---|---|---|
Human NK3 | 1.4 | 1 |
Human NK2 | 140 | 100 |
Human NK1 | >10,000 | >7,000 |
Talnetant modulates monoaminergic neurotransmission in emotion-regulating brain regions:
Talnetant entered Phase II trials for IBS based on preclinical efficacy in visceral hypersensitivity models. However, a 2007 clinical study found no statistically significant improvement in rectal hypersensitivity or compliance versus placebo. Barostat testing in healthy volunteers confirmed its failure to inhibit evoked visceral pain, contrasting with NK3’s putative role in animal models [1] [6] [8].
Preclinical data showed talnetant normalized dopamine dysregulation in limbic regions relevant to schizophrenia. Despite completing Phase II trials (2004), development was discontinued in 2007 due to insufficient clinical efficacy in improving psychotic symptoms. This contrasted with its ability to enhance antipsychotic-induced neurochemical changes in rodents [1] [2] [6].
Emerging research explores talnetant’s utility in:
The synthesis involves asymmetric condensation of (S)-1-phenylpropylamine with 3-hydroxy-2-phenylquinoline-4-carbonyl chloride. Critical quality attributes include optical purity ([α]D = -25° to -31° in methanol) and HPLC-determined chemical purity (≥98%). Patent EP1740519A1 details crystallization techniques to ensure enantiomeric excess >99% [4] [5] [10].
Key patented formulations (e.g., PE20070546A1) comprise:
GlaxoSmithKline discontinued development in 2007 due to:
Table 3: Clinical Development Timeline
Indication | Development Phase | Outcome | Year |
---|---|---|---|
Irritable Bowel Syndrome | Phase II | No significant efficacy vs. placebo | 2007 |
Schizophrenia | Phase II | Discontinued for lack of efficacy | 2007 |
Overactive Bladder | Preclinical | Development halted | 2008 |
Tables of Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0